molecular formula C17H19ClO3 B5052343 1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene

1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene

Cat. No. B5052343
M. Wt: 306.8 g/mol
InChI Key: LGAARMFODWPPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and it also has a chloro group (Cl), a methoxy group (OCH3), and an ethoxy group (OC2H5). The presence of these functional groups can significantly influence the compound’s chemical behavior .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the methyl groups, and the attachment of the chloro, methoxy, and ethoxy groups. The exact synthesis process would depend on the starting materials and the specific conditions under which the reaction is carried out .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring, which provides a degree of stability due to its aromatic nature. The chloro, methoxy, and ethoxy groups are all attached to the benzene ring, and the positions of these groups on the ring can influence the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in its structure. For example, the benzene ring could undergo electrophilic aromatic substitution reactions, while the chloro group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its stability, while the chloro, methoxy, and ethoxy groups could influence its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action might involve interacting with specific receptors or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling “1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring adequate ventilation .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. Additionally, further studies could be conducted to fully understand its chemical behavior and interactions with other substances .

properties

IUPAC Name

1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-12-10-17(13(2)9-16(12)18)21-8-7-20-15-6-4-5-14(11-15)19-3/h4-6,9-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAARMFODWPPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)OCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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